N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride
Description
Historical Development of 1,3,5-Triazine Research
The investigation of 1,3,5-triazines dates to the late 19th century, with Adolf Pinner’s 1890 synthesis of triazine derivatives via the reaction of aryl amidines with phosgene. Early applications focused on industrial uses, such as cyanuric chloride in herbicide production (e.g., simazine and atrazine). The mid-20th century saw expansion into pharmaceuticals, driven by the discovery of melamine and cyanuric acid derivatives. A pivotal shift occurred in the 2000s, as researchers exploited the triazine core’s ability to engage in hydrogen bonding and π-π interactions, enabling targeted enzyme inhibition. The development of chlorinated triazines for reactive dyes further demonstrated the scaffold’s adaptability.
Table 1: Milestones in 1,3,5-Triazine Research
Significance of N2-(3,5-Dimethylphenyl)-N4-(4-Ethylphenyl)-6-(Morpholin-4-yl)-1,3,5-Triazine-2,4-Diamine Hydrochloride in Scientific Literature
This compound exemplifies strategic molecular design to enhance target affinity and solubility. The morpholino group improves water solubility while serving as a hydrogen bond acceptor, critical for kinase domain interactions. Substituent analysis reveals:
- 3,5-Dimethylphenyl : Enhances lipophilicity, promoting membrane permeability.
- 4-Ethylphenyl : Balances steric bulk and electronic effects for selective binding.
- Hydrochloride salt : Improves crystallinity and bioavailability.
Recent molecular docking studies suggest strong binding to PI3Kα (ΔG = -9.8 kcal/mol) and mTOR (ΔG = -8.7 kcal/mol), correlating with enzymatic IC₅₀ values below 50 nM. Its dual inhibition potential addresses compensatory pathway activation—a common limitation in single-target therapies.
Overview of Current Research Trends in Triazine Pharmacophores
Modern triazine research emphasizes three strategic axes:
1. Polypharmacology : Compounds like this compound are engineered to simultaneously inhibit PI3K, mTOR, and VEGFR2, overcoming tumor resistance mechanisms.
2. Substituent-Driven Selectivity : Structure-activity relationship (SAR) studies systematically vary substituents at positions 2, 4, and 6 of the triazine core. For instance:
Table 2: Impact of Substituents on Enzymatic Inhibition
| Position | Substituent | PI3Kα IC₅₀ (nM) | mTOR IC₅₀ (nM) |
|---|---|---|---|
| 6 | Morpholino | 42 ± 3.1 | 67 ± 4.8 |
| 6 | Piperidinyl | 58 ± 4.2 | 89 ± 5.6 |
| 2 | 3,5-Dimethylphenyl | 38 ± 2.9 | 72 ± 4.1 |
Data adapted from demonstrates the morpholino group’s superiority in PI3Kα inhibition.
3. Hybrid Scaffolds : Integration of triazines with quinazoline or indole moieties enhances DNA intercalation capacity while maintaining kinase inhibition. The compound’s ethylphenyl group may enable such hybridizations through Suzuki-Miyaura cross-coupling.
Properties
IUPAC Name |
2-N-(3,5-dimethylphenyl)-4-N-(4-ethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O.ClH/c1-4-18-5-7-19(8-6-18)24-21-26-22(25-20-14-16(2)13-17(3)15-20)28-23(27-21)29-9-11-30-12-10-29;/h5-8,13-15H,4,9-12H2,1-3H3,(H2,24,25,26,27,28);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOCIQDMETVUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC(=CC(=C4)C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine hydrochloride is a compound of significant interest due to its potential biological activity, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological properties, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H27ClN6O
- Molecular Weight : 442.9 g/mol
- CAS Number : 1179435-53-0
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazine Core : This is achieved through cyclization reactions involving cyanuric chloride and appropriate amines.
- Substitution Reactions : The introduction of dimethylphenyl and ethylphenyl groups occurs via nucleophilic aromatic substitution.
- Morpholino Group Addition : This step involves nucleophilic substitution using morpholine.
- Hydrochloride Salt Formation : The final product is converted to its hydrochloride salt by reacting with hydrochloric acid.
Anticancer Properties
Recent studies have demonstrated that derivatives of triazine compounds exhibit notable anticancer activity. For instance:
- Compounds similar to N2-(3,5-dimethylphenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine have shown superior antiproliferative effects against various cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A498 (kidney cancer) cells when compared to imatinib, a well-known anticancer drug .
The IC50 values for some derivatives were reported as follows:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4f | MDA-MB-231 | 6.25 |
| 4k | MDA-MB-231 | 8.18 |
| Imatinib | MDA-MB-231 | 35.50 |
These findings suggest that compounds derived from the triazine structure can inhibit tumor growth effectively.
The mechanism by which N2-(3,5-dimethylphenyl)-N4-(4-ethylphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine exerts its biological effects includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways : It can interfere with signaling pathways that promote cell survival and proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of triazine derivatives in preclinical models:
- In Vivo Studies : Compound 4f demonstrated strong inhibitory effects on MDA-MB-231 tumor xenografts in vivo, indicating its potential for further development as an anticancer agent .
- Comparative Studies : Research comparing various triazine derivatives has shown that modifications in substituents significantly affect their biological activity and selectivity towards cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazine derivatives with morpholine and aryl substituents are common in medicinal chemistry. Below is a comparative analysis of structurally related compounds, focusing on synthesis, physicochemical properties, and biological relevance.
Physicochemical and Pharmacokinetic Properties
- Hydrophobicity : The target compound’s 3,5-dimethylphenyl and 4-ethylphenyl groups increase lipophilicity compared to the chloro-substituted analogue in , which may enhance membrane permeability but reduce aqueous solubility.
- Solubility : The morpholin-4-yl group in the target compound and improves solubility relative to halogenated derivatives (e.g., ). The hydrochloride salt further enhances solubility.
- Stability : Chloro-substituted triazines (e.g., ) are more reactive toward nucleophilic substitution, whereas aryl amine-substituted derivatives (target compound) exhibit greater stability under physiological conditions.
Key Research Findings
- Crystallography : The analogue in exhibits bond lengths and angles consistent with planar triazine cores, suggesting similar structural rigidity in the target compound .
- Synthetic Efficiency : The high yield (81.3%) of supports the feasibility of scalable synthesis for the target compound using analogous methods .
- Pharmacokinetics : Halogenated triazines (e.g., ) show slower metabolic clearance but higher toxicity risks compared to aryl amine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
